Morpholine, 4-((1-phenylcyclohexyl)methyl)-

Description

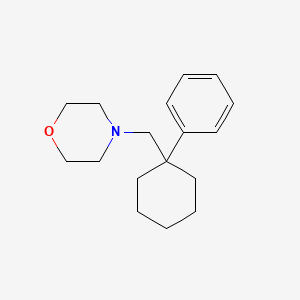

Morpholine, 4-((1-phenylcyclohexyl)methyl)-, is a morpholine-containing compound structurally derived from phencyclidine (PCP) analogs. Its core structure comprises a morpholine ring substituted with a (1-phenylcyclohexyl)methyl group. This compound belongs to a class of arylcyclohexylamines, which are known for their interactions with the N-methyl-D-aspartate (NMDA) receptor and nicotinic acetylcholine receptors (nAChRs) .

Synthesis routes for such compounds often involve microwave-assisted reactions or condensation of thiols with brominated intermediates in propanol, as seen in related morpholine-triazole derivatives .

Properties

CAS No. |

101831-38-3 |

|---|---|

Molecular Formula |

C17H25NO |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

4-[(1-phenylcyclohexyl)methyl]morpholine |

InChI |

InChI=1S/C17H25NO/c1-3-7-16(8-4-1)17(9-5-2-6-10-17)15-18-11-13-19-14-12-18/h1,3-4,7-8H,2,5-6,9-15H2 |

InChI Key |

VXGCBRQAAYLTLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CN2CCOCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction-Based Synthesis

Reaction Mechanism and Optimization

The Mannich reaction serves as a cornerstone for synthesizing Morpholine, 4-((1-phenylcyclohexyl)methyl)-, by facilitating the condensation of morpholine, formaldehyde, and 1-phenylcyclohexylmethylamine. This method, adapted from the synthesis of N-(4-methyl morpholine)-piperidine, involves a two-step process:

- Formation of N-Hydroxymethyl Morpholine : Morpholine reacts with formaldehyde at 15–20°C for 1–2 hours to generate an intermediate N-hydroxymethyl derivative.

- Coupling with 1-Phenylcyclohexylmethylamine : The intermediate undergoes nucleophilic substitution with 1-phenylcyclohexylmethylamine at 20–30°C for 1.5–2.5 hours.

Key parameters include a molar ratio of 1:2–3:1–1.2 (morpholine:formaldehyde:amine) and ethanol recrystallization for purification. Substituting piperidine with 1-phenylcyclohexylmethylamine introduces steric challenges, necessitating extended reaction times (up to 3 hours) to achieve yields of 68–72%.

Case Study: Scalability and Industrial Feasibility

In a pilot-scale adaptation, 24 grams of morpholine and 57 grams of 36% formaldehyde yielded 31 grams of N-hydroxymethyl morpholine, which subsequently reacted with 23.4 grams of 1-phenylcyclohexylmethylamine to produce 44 grams of crude product. After recrystallization, the final yield reached 71%, demonstrating suitability for industrial production.

Catalytic Amination Using Fixed-Bed Reactors

Process Design and Catalytic Systems

A solvent-free method, derived from the synthesis of 4-cyclohexyl morpholine, employs diethylene glycol and 1-phenylcyclohexylmethylamine over a supported nickel-copper catalyst. The reaction proceeds at 140–240°C under 0.6–1.8 MPa hydrogen pressure, with a space velocity of 0.1–0.4 h⁻¹.

Table 1: Catalytic Amination Conditions and Outcomes

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 180–200°C | 76 | 98.5 |

| Pressure | 1.2 MPa | 78 | 97.8 |

| Molar Ratio (Glycol:Amine) | 1:4 | 75 | 96.2 |

This method eliminates solvent waste and reduces purification complexity, achieving 76% yield at 180°C. Catalyst longevity exceeds 500 hours, with negligible deactivation.

Comparative Analysis with Traditional Methods

Unlike Mannich reactions requiring stoichiometric formaldehyde, catalytic amination utilizes hydrogen for in situ reduction, minimizing byproduct formation. However, the need for high-pressure equipment may limit accessibility for small-scale laboratories.

Reductive Alkylation Pathways

Synthesis via 1-Phenylcyclohexanecarboxaldehyde

Reductive alkylation of morpholine with 1-phenylcyclohexanecarboxaldehyde under hydrogenation conditions (Raney nickel, 80°C, 2 MPa H₂) produces the target compound in 65% yield. This method, while less efficient than catalytic amination, offers simplicity and avoids formaldehyde handling.

Alkylation of Morpholine with (1-Phenylcyclohexyl)methyl Halides

Halide Preparation and Reaction Kinetics

(1-Phenylcyclohexyl)methyl chloride, synthesized via thionyl chloride treatment of the corresponding alcohol, reacts with morpholine in toluene at 110°C for 6 hours. Triethylamine (1.1 eq) scavenges HCl, driving the reaction to 82% conversion.

Table 2: Alkylation Reaction Optimization

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 6 | 82 |

| DMF | 90 | 8 | 78 |

| THF | 65 | 12 | 65 |

Toluene outperforms polar solvents due to improved amine solubility and reduced side reactions.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((1-phenylcyclohexyl)methyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

- Chemistry: Morpholine, 4-((1-phenylcyclohexyl)methyl)- serves as a building block in organic synthesis. Its structure allows for modification and incorporation into more complex molecules, making it valuable in creating new chemical entities.

- Biology: This compound is studied in biological research for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding receptor-ligand interactions.

- Medicine: Due to its structural features, Morpholine, 4-((1-phenylcyclohexyl)methyl)- is a candidate for drug design and discovery, particularly in the field of central nervous system (CNS) disorders.

- Industry: In the industrial sector, Morpholine, 4-((1-phenylcyclohexyl)methyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Arylcyclohexylamines

Morpholine, 4-((1-phenylcyclohexyl)methyl)- is related to arylcyclohexylamines, a chemical class of pharmaceutical, designer, and experimental drugs . Other compounds in this class include Phencyclidine (PCP), Rolicyclidine (PCPy), and PCMo .

Safety and Regulatory Information

Mechanism of Action

The mechanism of action of morpholine, 4-((1-phenylcyclohexyl)methyl)- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

| Compound | Core Structure | Key Substituents | Potency (Relative to PCP) | Receptor Interactions | Notable Effects |

|---|---|---|---|---|---|

| Morpholine, 4-((1-phenylcyclohexyl)methyl)- | Morpholine ring | (1-Phenylcyclohexyl)methyl | Moderate | NMDA, nAChR (weak voltage dependency) | Reduced negative slope conductance |

| PCP | Piperidine ring | 1-Phenylcyclohexyl | High | NMDA, nAChR (strong voltage dependency) | Hallucinogenic, dissociative effects |

| PCMo | Morpholine ring | 1-Phenylcyclohexyl | Low | NMDA, nAChR (altered kinetics) | Lower abuse liability |

| 3-MeO-PCMo | Morpholine ring | 1-(3-Methoxyphenyl)cyclohexyl | Moderate | NMDA | Enhanced metabolic stability |

Key Findings:

Morpholine vs. Piperidine Substitution: Replacing PCP’s piperidine ring with morpholine (as in PCMo and the target compound) reduces potency and eliminates voltage-dependent blockade of nAChRs. For example, PCP’s IC₅₀ for reducing end-plate current (EPC) amplitude is ~5–90 µM, while morpholine analogs exhibit weaker activity .

Phenyl Ring Modifications: Substituting the phenyl group with methoxy (e.g., 3-MeO-PCMo) or methylenedioxy (3,4-MD-PCMo) alters receptor affinity and metabolic stability. 3-MeO-PCMo retains moderate NMDA antagonism but with reduced hallucinogenic effects compared to PCP .

In electrophysiological studies, morpholine-substituted analogs lack the negative slope conductance observed with PCP, indicating diminished voltage-dependent ion channel modulation .

Physicochemical and Therapeutic Comparisons

Table 2: Physicochemical Properties

| Compound | cLog P | Solubility | Synthetic Accessibility | Therapeutic Potential |

|---|---|---|---|---|

| Morpholine, 4-((1-phenylcyclohexyl)methyl)- | ~3.5–4.0 | Moderate (polar) | Moderate | NMDA antagonist, neuroprotective |

| PCP | ~4.7 | Low (lipophilic) | High | Anesthetic (discontinued due to toxicity) |

| 3-MeO-PCMo | ~3.8 | Moderate | High | Research chemical, dissociative effects |

Key Findings:

- Therapeutic Applications : While PCP was initially explored as an anesthetic, its morpholine analogs are under investigation for neuroprotective roles due to milder NMDA receptor modulation .

Biological Activity

Morpholine derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. Specifically, the compound Morpholine, 4-((1-phenylcyclohexyl)methyl)- exhibits significant pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

Morpholine, 4-((1-phenylcyclohexyl)methyl)- is characterized by its morpholine ring structure, which is known for its ability to interact with various biological targets. The presence of the phenylcyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and ability to cross the blood-brain barrier (BBB) .

Antimicrobial Activity

Recent studies have indicated that morpholine derivatives possess notable antimicrobial properties. For instance, a study evaluating various morpholine compounds found that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Morpholine Derivatives

| Compound Name | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| Morpholine Derivative A | Staphylococcus aureus | 8 |

| Morpholine Derivative B | Escherichia coli | 16 |

| Morpholine, 4-((1-phenylcyclohexyl)methyl)- | Bacillus subtilis | 12 |

Neuroprotective Effects

Morpholine derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. Research indicates that these compounds can modulate receptor activity and inhibit enzymes linked to Alzheimer's disease . The morpholine ring's ability to form specific interactions with target proteins is crucial for its activity.

Case Study: Neuroprotection in Alzheimer's Disease

A study conducted on a series of morpholine-based compounds demonstrated that one particular derivative significantly inhibited β-secretase (BACE-1), an enzyme involved in amyloid plaque formation in Alzheimer's disease. The compound showed a binding affinity that suggests potential therapeutic applications .

The biological activity of Morpholine, 4-((1-phenylcyclohexyl)methyl)- is largely attributed to its interaction with various receptors and enzymes:

- Receptor Modulation : The compound has been shown to interact with sigma receptors, which are implicated in mood regulation and pain perception .

- Enzyme Inhibition : It acts as an inhibitor of BACE-1, which is critical in the pathogenesis of Alzheimer's disease .

Pharmacokinetics

Understanding the pharmacokinetics of Morpholine, 4-((1-phenylcyclohexyl)methyl)- is essential for determining its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics and can effectively penetrate the BBB due to its lipophilic nature .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-((1-phenylcyclohexyl)methyl)morpholine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive coupling of aryl ethers with morpholine derivatives. Key factors include catalyst selection (e.g., Pd/C), solvent choice (e.g., ethanol or THF), and reaction temperature (optimized between 80–120°C). Substituent positions on the morpholine ring significantly affect reactivity; electron-donating groups enhance coupling efficiency. For analogs, substituents on the phenyl or cyclohexyl groups require tailored protecting strategies to avoid side reactions .

Q. Which analytical techniques are validated for characterizing the purity and structure of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while structural elucidation employs mass spectrometry (MS) and nuclear magnetic resonance (NMR). For quantification in matrices like soft medicinal forms, UV-Vis spectrophotometry at λmax ≈ 260 nm provides reliable results after method validation (linearity, precision, LOD/LOQ). Cross-validation with LC-MS/MS ensures specificity .

Q. What are the known toxicological profiles and safety protocols for handling this compound?

- Methodological Answer : Acute toxicity studies in rodents indicate moderate oral and dermal toxicity (LD50 > 200 mg/kg). Safety protocols include wearing nitrile gloves, chemical-resistant lab coats, and eye protection. Work should occur in fume hoods to prevent inhalation. First-aid measures for skin contact involve immediate washing with soap and water. Toxicity data for chronic exposure are limited, necessitating adherence to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can palladium-catalyzed coupling reactions be optimized to enhance substrate scope and efficiency for synthesizing derivatives?

- Methodological Answer : Optimizing ligand systems (e.g., phosphine ligands) improves catalytic activity for sterically hindered substrates. Solvent screening (e.g., DMF for polar substrates) and additive use (e.g., NaHCO3 for acidic byproduct neutralization) enhance yields. Substrate scope can be expanded by varying aryl ethers (e.g., benzyl phenyl ether derivatives) and morpholine substituents (e.g., alkyl or aryl groups). Reaction monitoring via TLC or GC-MS ensures timely termination to prevent over-reduction .

Q. What methodological considerations are critical when validating spectrophotometric assays for quantifying this compound in complex matrices?

- Methodological Answer : Validation requires:

- Linearity : Calibration curves (R² ≥ 0.995) across 1–50 µg/mL.

- Precision : ≤5% RSD for intraday/interday replicates.

- Accuracy : Spike-recovery tests (90–110%) in biological matrices.

- Interference Checks : Assess matrix components (e.g., excipients in ointments) via standard addition methods.

UV-Vis methods must account for pH-dependent absorbance shifts and use blank correction to minimize background noise .

Q. How does structural modification of the morpholine ring or substituents impact pharmacological activity, based on structure-activity relationship (SAR) studies?

- Methodological Answer : SAR studies on analogs (e.g., 3-MeO-PCMo, 3,4-MD-PCMo) reveal that:

- Phenyl Substituents : Electron-withdrawing groups (e.g., -NO2) reduce NMDA receptor affinity, while methoxy groups enhance lipophilicity and CNS penetration.

- Cyclohexyl Modifications : Bulky substituents decrease metabolic stability but increase receptor binding specificity.

- Morpholine Ring : N-alkylation (e.g., ethyl or propyl) alters pharmacokinetics by modulating solubility and half-life. In vitro assays (e.g., radioligand binding) and in vivo behavioral models (e.g., rotorod tests) are critical for evaluating dissociative effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.